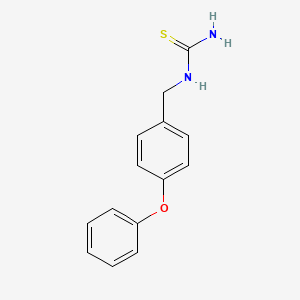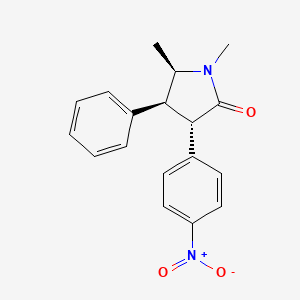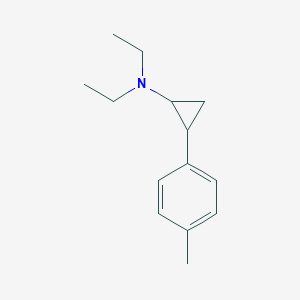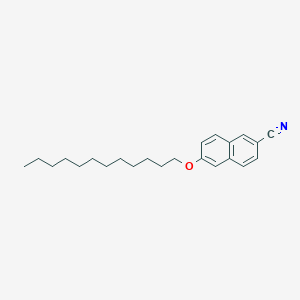![molecular formula C12H14F3NO B14217457 N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine CAS No. 592537-94-5](/img/structure/B14217457.png)
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl-butenyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine typically involves the reaction of 4-methoxyaniline with a suitable trifluoromethyl-butenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as distillation or chromatography, are employed to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-2-butenyl]amine
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-pentenyl]amine
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-hexenyl]amine
Uniqueness
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine is unique due to its specific trifluoromethyl-butenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
592537-94-5 |
|---|---|
Molekularformel |
C12H14F3NO |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9/h3,5-8,11,16H,1,4H2,2H3 |
InChI-Schlüssel |
IURKFAZOZAEEOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)






![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)

![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
